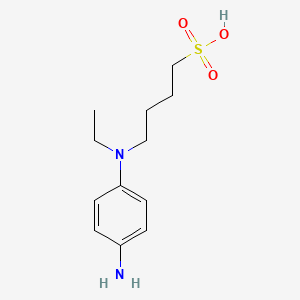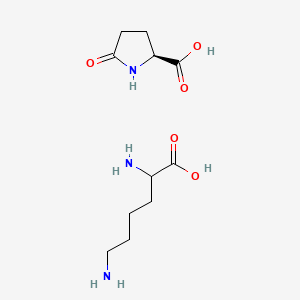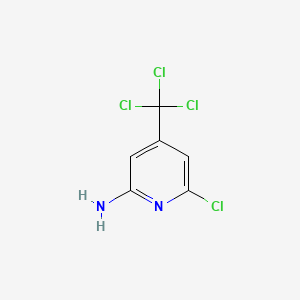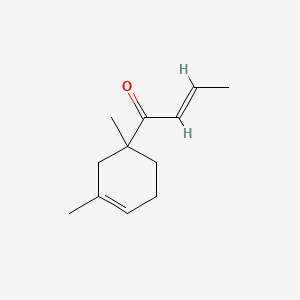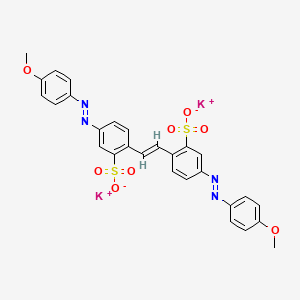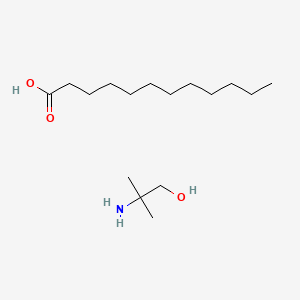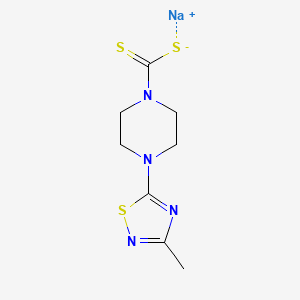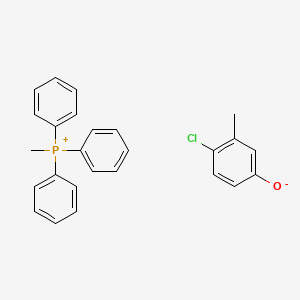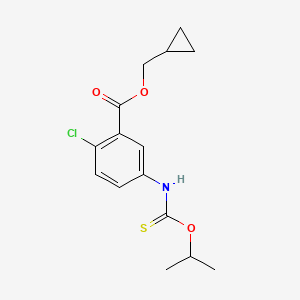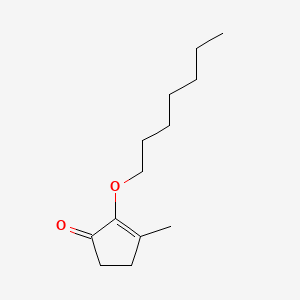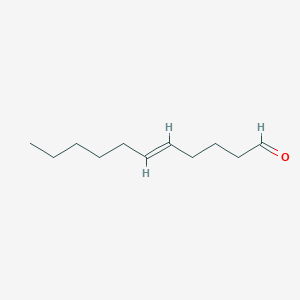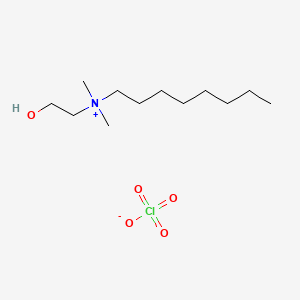
(2-Hydroxyethyl)dimethyloctylammonium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)dimethyloctylammonium perchlorate is a chemical compound with the molecular formula C12H28ClNO5. It is known for its use in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the reaction of (2-hydroxyethyl)dimethyloctylamine with perchloric acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (2-Hydroxyethyl)dimethyloctylammonium perchlorate involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyethyl)dimethyloctylammonium perchlorate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide.
Major Products Formed:
Oxidation: May produce (2-hydroxyethyl)dimethyloctylammonium chlorate.
Reduction: Can result in the formation of (2-hydroxyethyl)dimethyloctylamine.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Hydroxyethyl)dimethyloctylammonium perchlorate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies related to cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of specialty chemicals and as a component in various formulations.
Mechanism of Action
The compound exerts its effects through its interaction with biological membranes and ion channels. It targets specific molecular pathways involved in cellular processes, leading to alterations in membrane permeability and ion transport.
Comparison with Similar Compounds
(2-Hydroxyethyl)dimethyloctylammonium perchlorate is unique due to its specific chemical structure and properties. Similar compounds include:
Perchloric acid derivatives: Other ammonium perchlorate compounds with different alkyl groups.
Hydroxyethylamines: Compounds with similar hydroxyethyl functional groups but different cationic components.
These compounds differ in their reactivity, solubility, and biological activity, making this compound distinct in its applications.
Properties
CAS No. |
85153-31-7 |
|---|---|
Molecular Formula |
C12H28ClNO5 |
Molecular Weight |
301.81 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-octylazanium;perchlorate |
InChI |
InChI=1S/C12H28NO.ClHO4/c1-4-5-6-7-8-9-10-13(2,3)11-12-14;2-1(3,4)5/h14H,4-12H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
CNDQYTXUVRPGMV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCO.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


